molecular formula C13H9F2NO B8594349 4'-Amino-2,5-difluorobenzophenone

4'-Amino-2,5-difluorobenzophenone

Cat. No. B8594349
M. Wt: 233.21 g/mol
InChI Key: ZOIBPLOEXLBYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Amino-2,5-difluorobenzophenone is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Amino-2,5-difluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Amino-2,5-difluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4'-Amino-2,5-difluorobenzophenone

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

(4-aminophenyl)-(2,5-difluorophenyl)methanone

InChI

InChI=1S/C13H9F2NO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H,16H2

InChI Key

ZOIBPLOEXLBYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To stirred 90° C. polyphosphoric acid (125 g) was added 2,5-difluoro-benzoic acid (10.0 g, 6.32 mmol) and aniline (5.87 g 6.3 mmol) and the bath temperature raised to 180°-190° C. and held there for 1 hour. The heating bath was removed and the stirred mixture (sublimate above the solution) was treated cautiously with 50 mL of water. The mixture was stirred at 140°-155° C. for 1 hour, the heating bath removed, 45 mL of 3N HCl added, the mixture poured into 650 mL of water and filtered through a pad of Celite. The filtrate was basified with 15% sodium hydroxide and the mixture filtered through a pad of Celite. The Celite pad was washed well with methylene chloride, the methylene chloride dried (MgSO4), filtered and the solvent removed in vacuo. Purification by flash column chromatography (methylene chloride) followed by recrystallization twice from 50% ethanol (80 mL) yielded the aniline as a yellow solid (3.08 g, 21%); mp 101°-103° C. 1H--NMR (300 MHz, CDCl3): 4.27 (s, 2H, NH2) 6.63-6.67 (m, 2H, aromatic) 7.09-7.19 (m, 3H, aromatic) 7.68-7.71 (m, 2H, aromatic). MS (CI, CH4): 234 (M+1).
[Compound]
Name
polyphosphoric acid
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5.87 g
Type
reactant
Reaction Step Two
Yield
21%

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